molecular formula C15H11BrN2O2 B13104869 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one

2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one

Cat. No.: B13104869
M. Wt: 331.16 g/mol
InChI Key: YTGRNOTWFXLYMT-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a bromophenyl group and a hydroxymethyl group attached to the quinazolinone core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromoaniline and anthranilic acid.

    Formation of Quinazolinone Core: The quinazolinone core is formed through a cyclization reaction involving anthranilic acid and a suitable aldehyde or ketone.

    Introduction of Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromoaniline.

    Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction, typically using formaldehyde and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and hydroxymethyl groups may enhance its binding affinity and specificity. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)quinazolin-4(3H)-one: Lacks the hydroxymethyl group.

    8-(Hydroxymethyl)quinazolin-4(3H)-one: Lacks the bromophenyl group.

    2-(4-Nitrophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one: Contains a nitrophenyl group instead of a bromophenyl group.

Uniqueness

2-(4-Bromophenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one is unique due to the presence of both the bromophenyl and hydroxymethyl groups, which may confer distinct chemical and biological properties. These functional groups can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H11BrN2O2

Molecular Weight

331.16 g/mol

IUPAC Name

2-(4-bromophenyl)-8-(hydroxymethyl)-3H-quinazolin-4-one

InChI

InChI=1S/C15H11BrN2O2/c16-11-6-4-9(5-7-11)14-17-13-10(8-19)2-1-3-12(13)15(20)18-14/h1-7,19H,8H2,(H,17,18,20)

InChI Key

YTGRNOTWFXLYMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br)CO

Origin of Product

United States

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